molecular formula C17H18O2 B8503151 Methyl 2',4',6'-trimethyl[1,1'-biphenyl]-4-carboxylate CAS No. 66818-58-4

Methyl 2',4',6'-trimethyl[1,1'-biphenyl]-4-carboxylate

Cat. No. B8503151
Key on ui cas rn: 66818-58-4
M. Wt: 254.32 g/mol
InChI Key: BOWNXAKICQQYSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07265246B2

Procedure details

Combine 1-iodo-2,4,6-trimethylbenzene (2.966 g, 12.05 mmol), 4-carboxyphenylboronic acid (1.0 g, 6.026 mmol), Pd(OAc)2 (0.0067 g, 0.005 mmol), tetrabutylammonium bromide (0.388 g, 1.2055 mmol), and potassium phosphate (2.557 g, 12.05 mmol). Purge the reaction vessel with argon and add anhydrous dimethylformamide (20 mL) to the reaction mixture. Heat the sealed reaction vessel to 120° C. with stirring until completion as determined by TLC. Cool reaction mixture to room temperature. Add methyl iodide (1.0 mL, 36.63 mmol) to reaction mixture with continued stirring until completion. Dilute the reaction with ethyl acetate and filter though a short plug of celite with additional ethyl acetate. Wash the organics with water, dry over magnesium sulfate, filter and evaporate. Purification by flash column chromatography yields 2′,4′,6′-trimethylbiphenyl-4-carboxylic acid methyl ester as a yellow solid. Dissolve the purified ester in dioxane (45 mL) and water (5 mL) containing 5 eq of LiOH with stirring at 60° C. Upon completion, evaporate the solvent, acidify the reaction mixture with hydrochloric acid, and extract with ethyl acetate. Dry the organics over magnesium sulfate, filter, and evaporate to yield 0.023 g (16%) of the title compound. MS (m/e): 239.1 (M−).
Quantity
2.966 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
potassium phosphate
Quantity
2.557 g
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
reactant
Reaction Step Four
Quantity
0.388 g
Type
catalyst
Reaction Step Five
Quantity
0.0067 g
Type
catalyst
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
I[C:2]1[C:7]([CH3:8])=[CH:6][C:5]([CH3:9])=[CH:4][C:3]=1[CH3:10].[C:11]([C:14]1[CH:19]=[CH:18][C:17](B(O)O)=[CH:16][CH:15]=1)([OH:13])=[O:12].P([O-])([O-])([O-])=O.[K+].[K+].[K+].[CH3:31]I>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.CC([O-])=O.CC([O-])=O.[Pd+2].C(OCC)(=O)C>[CH3:31][O:13][C:11]([C:14]1[CH:19]=[CH:18][C:17]([C:2]2[C:7]([CH3:8])=[CH:6][C:5]([CH3:9])=[CH:4][C:3]=2[CH3:10])=[CH:16][CH:15]=1)=[O:12] |f:2.3.4.5,7.8,9.10.11|

Inputs

Step One
Name
Quantity
2.966 g
Type
reactant
Smiles
IC1=C(C=C(C=C1C)C)C
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
C(=O)(O)C1=CC=C(C=C1)B(O)O
Step Three
Name
potassium phosphate
Quantity
2.557 g
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Step Four
Name
Quantity
1 mL
Type
reactant
Smiles
CI
Step Five
Name
Quantity
0.388 g
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Six
Name
Quantity
0.0067 g
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
with stirring until completion
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Purge the reaction vessel with argon
ADDITION
Type
ADDITION
Details
add anhydrous dimethylformamide (20 mL) to the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
Heat
CUSTOM
Type
CUSTOM
Details
the sealed reaction vessel to 120° C.
TEMPERATURE
Type
TEMPERATURE
Details
Cool
CUSTOM
Type
CUSTOM
Details
reaction mixture to room temperature
STIRRING
Type
STIRRING
Details
with continued stirring until completion
ADDITION
Type
ADDITION
Details
Dilute
FILTRATION
Type
FILTRATION
Details
filter though a short plug of celite with additional ethyl acetate
WASH
Type
WASH
Details
Wash the organics with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
evaporate
CUSTOM
Type
CUSTOM
Details
Purification by flash column chromatography

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1=CC=C(C=C1)C1=C(C=C(C=C1C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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